molecular formula C19H21N5OS B2847655 N-(4-ethylbenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1251621-35-8

N-(4-ethylbenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2847655
CAS RN: 1251621-35-8
M. Wt: 367.47
InChI Key: FCMXOZGXSDCPPZ-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide, commonly known as EBI-005, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent and selective inhibitor of the chemokine receptor CXCR2, which plays a crucial role in the recruitment of neutrophils to sites of inflammation.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including their coordination complexes with Co(II) and Cu(II), demonstrates the impact of hydrogen bonding on self-assembly processes and highlights significant antioxidant activities of these compounds. This suggests potential applications in developing antioxidant agents or materials science for creating supramolecular architectures (Chkirate et al., 2019).

Fluorescent Probes for Mercury Ion

A study on the reaction of β-lactam carbenes with 2-pyridyl isonitriles, leading to the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, showcases the application of such compounds as efficient fluorescent probes for mercury ions. This indicates potential uses in environmental monitoring and the development of sensing technologies (Shao et al., 2011).

Insecticidal Assessment

The synthesis and evaluation of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, reveal the insecticidal potential of these compounds. This research may inform the development of new agrochemicals for pest management (Fadda et al., 2017).

Synthesis and Crystal Structure Analysis

Studies on the synthesis and crystal structure, along with spectroscopic studies and calculations of new pyridazinone derivatives, can provide a foundation for the design and synthesis of novel compounds with tailored properties for various applications, including pharmaceuticals and materials science (Kalai et al., 2021).

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-3-15-4-6-16(7-5-15)10-20-18(25)12-26-19-9-8-17(22-23-19)24-11-14(2)21-13-24/h4-9,11,13H,3,10,12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMXOZGXSDCPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

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